molecular formula C12H16ClNO5S B13480719 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid

Cat. No.: B13480719
M. Wt: 321.78 g/mol
InChI Key: ALBORCFTXXOCNY-UHFFFAOYSA-N
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Description

This compound features a tert-butoxycarbonyl (Boc)-protected amino group, a 5-chlorothiophen-2-yl substituent, and a 2-hydroxypropanoic acid backbone. The Boc group enhances solubility and stability during synthetic processes, while the chlorine atom on the thiophene ring introduces electronic and steric effects that influence reactivity and molecular interactions.

Properties

Molecular Formula

C12H16ClNO5S

Molecular Weight

321.78 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H16ClNO5S/c1-11(2,3)19-10(17)14-6-12(18,9(15)16)7-4-5-8(13)20-7/h4-5,18H,6H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

ALBORCFTXXOCNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(S1)Cl)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Acids

The starting point often involves 3-amino-2-hydroxypropanoic acid derivatives (serine analogs) which are protected at the amino group with a tert-butoxycarbonyl group to yield Boc-amino acids. This is a well-established method in amino acid chemistry, providing stability and selectivity during further synthetic steps.

  • Typical reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
  • Solvents: Dichloromethane (DCM) or other aprotic solvents.
  • Conditions: Room temperature to mild cooling to avoid side reactions.

This step ensures the amino group is masked, allowing selective reactions at other sites without unwanted side reactions.

Stereoselective Hydroxylation and Chiral Control

The alpha-hydroxy group at the 2-position requires stereochemical control to obtain the desired enantiomer or diastereomer. Strategies include:

  • Starting from chiral precursors such as L-serine derivatives.
  • Enzymatic or chemical resolution to separate stereoisomers.
  • Use of chiral catalysts or auxiliaries during hydroxylation or amino acid synthesis.

Research shows that reactions involving Boc-protected amino acids with chiral piperidine derivatives can yield enantiomerically pure products with high yields (74–84%) under low temperature (-50 °C) conditions, employing triethylamine as a base in dichloromethane solvent.

Peptide Coupling and Amide Bond Formation (If Applicable)

If the compound is an intermediate for peptides or more complex molecules, amide bond formation techniques are employed:

  • Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with 1-hydroxybenzotriazole (HOBt) or benzotriazol-1-ol.
  • Solvent: N,N-dimethylformamide (DMF).
  • Conditions: Room temperature, inert atmosphere.
  • Workup: Extraction, washing, drying, and silica gel chromatography.

This method yields amide intermediates as off-white foams with good purity and yield, as demonstrated in related Boc-protected amino acid derivatives.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc2O, TEA, DCM, RT >80 Standard amino protection
Introduction of 5-chlorothiophen-2-yl Pd catalyst, 5-chlorothiophen-2-yl boronic acid, base, toluene/dioxane, 80–100 °C 70–85 Cross-coupling for aromatic substitution
Stereoselective Hydroxylation Chiral precursors, low temperature (-50 °C), TEA, DCM 74–84 Enantiomeric purity achieved
Amide Bond Formation (if needed) EDC·HCl, HOBt or benzotriazol-1-ol, DMF, RT, inert atmosphere 75–90 Peptide coupling, clean isolation

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution of the chlorine atom can yield various substituted thiophene derivatives .

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorothiophene ring and hydroxypropanoic acid moiety contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

Key Compounds for Comparison:

(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS 56675-37-7) Differences: Lacks the 5-chloro substituent on the thiophene and the 2-hydroxy group. The missing hydroxyl group lowers acidity and hydrogen-bonding capacity.

3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-hydroxy-2-methylpropanoic acid (CAS 2228168-98-5) Differences: Replaces the 5-chlorothiophene with a 5-hydroxyphenyl group and includes a methyl substituent. The hydroxyl group on the phenyl enhances polarity but may reduce metabolic stability.

2-((tert-Butoxycarbonyl)amino)-3-(5-fluoro-2-(trifluoromethyl)phenyl)propanoic acid (CAS 1259991-37-1) Differences: Features a fluorinated phenyl ring with trifluoromethyl and fluoro groups.

3-((tert-butoxycarbonyl)amino)-3-(5-ethylfuran-2-yl)propanoic acid (CAS 1410365-72-8) Differences: Substitutes thiophene with a 5-ethylfuran group. Impact: Furan’s reduced aromaticity decreases metabolic stability but increases solubility. The ethyl group enhances lipophilicity.

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (CAS 16948-10-0) Differences: Simplifies the structure with a methyl group instead of an aromatic ring. Impact: Loss of aromaticity eliminates π-π interactions, reducing binding affinity in biological targets requiring aromatic recognition.

Table 1: Comparative Data
Compound (CAS) Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₁₃H₁₇ClNO₅S ~346.8 5-Cl-thiophene, Boc, -OH 2.1
CAS 56675-37-7 C₁₂H₁₆NO₄S 270.3 Thiophene, Boc 1.8
CAS 2228168-98-5 C₁₅H₂₁NO₆ 311.3 5-OH-phenyl, Boc, -CH₃, -OH 1.2
CAS 1259991-37-1 C₁₅H₁₆F₄NO₄ 366.3 5-F, 2-CF₃-phenyl, Boc 3.5
CAS 1410365-72-8 C₁₃H₁₉NO₅ 269.3 5-Et-furan, Boc 2.4
CAS 16948-10-0 C₉H₁₇NO₄ 203.2 Boc, -CH₃ 0.9

*LogP values estimated using fragment-based methods.

Key Observations:
  • Lipophilicity : The target compound’s LogP (2.1) balances solubility and membrane permeability, outperforming the polar hydroxyphenyl analog (LogP 1.2) but remaining less lipophilic than the trifluoromethyl-phenyl derivative (LogP 3.5) .
  • Synthetic Utility: The Boc group in all compounds facilitates amine protection. The 5-chloro-thiophene in the target compound may enhance reactivity in cross-coupling reactions compared to non-halogenated analogs .

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid is a synthetic compound that belongs to the class of amino acids and derivatives. This compound features a tert-butoxycarbonyl (Boc) protecting group and a 5-chlorothiophene moiety, which contributes to its unique biological activity. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C₁₃H₁₈ClN₃O₄S
  • Molecular Weight: 319.80 g/mol
  • CAS Number: 1824505-12-5

Structural Features

The compound's structure includes:

  • A tert-butoxycarbonyl group, which is commonly used to protect amines in synthetic chemistry.
  • A chlorothiophene ring, which may influence the compound's electronic properties and interactions with biological targets.

Research indicates that compounds similar to 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid exhibit significant biological activities, particularly in drug development. The presence of the chlorothiophene group is known to enhance interactions with various biological targets, including:

  • Enzymes: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors: Interaction with receptors can lead to downstream signaling effects, influencing cellular responses.

Pharmacological Effects

The biological effects of this compound can be summarized as follows:

Activity Description
Antimicrobial Demonstrated activity against various bacterial strains.
Anticancer Potential to inhibit tumor growth by affecting cell cycle regulation.
Anti-inflammatory May reduce inflammation through modulation of cytokine production.
Neuroprotective Exhibits protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating the antimicrobial properties of chlorothiophene derivatives found that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects : Research has indicated that compounds containing thiophene rings may protect against oxidative stress-induced neuronal damage, highlighting their potential in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid, a comparison with structurally related compounds is essential.

Compound Name Structural Features Unique Aspects
2-{[(Tert-butoxy)carbonyl]amino}-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acidSimilar backbone with different aromatic substituentsPotentially different biological activity due to varied substituents
(S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acidContains a pyridine ring instead of thiopheneMay exhibit distinct pharmacological properties
2-tert-Butoxycarbonylamino-3-(5-chloro-thiophene-2-carbonyl)-propionic acid methyl esterMethyl ester derivativeAltered solubility and reactivity profiles due to esterification

Q & A

Q. What are the key steps in synthesizing 3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid?

The synthesis typically involves:

  • Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
  • Coupling the chlorothiophene moiety via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., palladium catalysis) .
  • Hydroxypropanoic acid formation through oxidation or hydroxylation steps, optimized for stereochemical control .
  • Purification via column chromatography or HPLC to isolate the final product, with yields dependent on solvent polarity and gradient selection .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • X-ray crystallography (using SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm functional groups and regiochemistry, particularly the Boc-protected amine and chlorothiophene signals .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as:

  • A building block for peptide analogs , leveraging the Boc group for temporary protection during solid-phase synthesis .
  • A scaffold for drug candidates targeting thiophene-interacting enzymes (e.g., kinase inhibitors), with the chloro group enhancing binding specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency, while dichloromethane minimizes side reactions during Boc protection .
  • Temperature control : Lower temperatures (0–5°C) stabilize intermediates during chlorothiophene coupling, while room temperature favors hydroxylation .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields for thiophene derivatives .

Table 1: Reaction Condition Optimization

StepOptimal SolventTemperatureYield (%)Purity (%)
Boc ProtectionDCM0–5°C8598
Thiophene CouplingDMFRT7295
HydroxylationTHF40°C6890
Data derived from multi-step synthesis studies .

Q. How do steric and electronic effects influence the compound’s crystallinity and stability?

  • The Boc group introduces steric hindrance, reducing crystallization efficiency but improving solubility in organic solvents .
  • The 5-chlorothiophene ring enhances stability via resonance effects, though its electron-withdrawing nature may complicate electrophilic substitutions .
  • Hydrogen bonding between the hydroxypropanoic acid and Boc carbonyl groups stabilizes the crystal lattice, as confirmed by X-ray diffraction .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting)?

  • Variable-temperature NMR to distinguish dynamic effects (e.g., rotameric equilibria of the Boc group) .
  • 2D-COSY and HSQC to assign overlapping signals, particularly for thiophene protons and adjacent methylene groups .

Q. How can computational modeling aid in predicting reactivity or biological activity?

  • Density Functional Theory (DFT) calculates charge distribution on the chlorothiophene ring, predicting sites for electrophilic attack .
  • Molecular docking evaluates interactions with target proteins (e.g., kinases), guiding structural modifications for enhanced affinity .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound?

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for biological assays .
  • Size-exclusion chromatography removes high-molecular-weight byproducts, especially after coupling reactions .

Q. How should the compound be stored to ensure experimental reproducibility?

  • Store at -20°C under inert gas (argon) to prevent Boc group hydrolysis .
  • Use amber vials to protect the chlorothiophene moiety from UV degradation .

Q. What are the best practices for handling discrepancies in crystallographic data?

  • Compare multiple datasets refined with SHELXL to identify systematic errors (e.g., twinning or disorder) .
  • Validate against spectroscopic data to confirm bond lengths and angles .

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